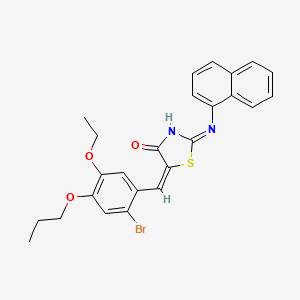

5-(2-Bromo-5-ethoxy-4-propoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one

Beschreibung

The compound 5-(2-Bromo-5-ethoxy-4-propoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a benzylidene moiety substituted with bromo, ethoxy, and propoxy groups at positions 2, 5, and 4, respectively, and a 1-naphthylimino group at position 2 of the thiazolidinone core. Thiazolidinones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, attributed to their ability to interact with cellular targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . The unique substitution pattern of this compound likely enhances its pharmacokinetic properties and target specificity.

Eigenschaften

Molekularformel |

C25H23BrN2O3S |

|---|---|

Molekulargewicht |

511.4 g/mol |

IUPAC-Name |

(5E)-5-[(2-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C25H23BrN2O3S/c1-3-12-31-22-15-19(26)17(13-21(22)30-4-2)14-23-24(29)28-25(32-23)27-20-11-7-9-16-8-5-6-10-18(16)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b23-14+ |

InChI-Schlüssel |

UASUYRUQWJVMKX-OEAKJJBVSA-N |

Isomerische SMILES |

CCCOC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC |

Kanonische SMILES |

CCCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(2-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multiple steps:

Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

Substitution with Naphthyl Group:

Bromination and Alkylation of Phenyl Group: The phenyl group is first brominated using bromine or N-bromosuccinimide (NBS) and then alkylated with ethoxy and propoxy groups using appropriate alkyl halides under basic conditions.

Condensation Reaction: The final step involves the condensation of the brominated, alkylated phenyl group with the thiazolone core, facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and product isolation.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5-(2-Brom-5-ethoxy-4-propoxybenzyliden)-2-(1-Naphthylimino)-1,3-thiazolidin-4-on hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen antimikrobiellen und krebshemmenden Aktivitäten untersucht.

Medizin: Als Leitverbindung für die Entwicklung neuer Therapeutika untersucht.

Industrie: Bei der Synthese von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-(2-Brom-5-ethoxy-4-propoxybenzyliden)-2-(1-Naphthylimino)-1,3-thiazolidin-4-on beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Dazu können gehören:

Enzyme: Hemmung oder Aktivierung von Enzymen, die an Stoffwechselwegen beteiligt sind.

Rezeptoren: Bindung an zelluläre Rezeptoren, um Signalwege zu modulieren.

DNA/RNA: Interaktion mit genetischem Material, um die Genexpression zu beeinflussen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies. Its structural features suggest it could interact with biological targets like enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the thiazolone core and the naphthyl group suggests possible applications in drug design, particularly for diseases where these moieties are known to be active.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural diversity allows for the tuning of these properties through chemical modifications.

Wirkmechanismus

The exact mechanism of action of 5-[(E)-1-(2-BROMO-5-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions could modulate the activity of the target, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzylidene Ring

The benzylidene ring substituents critically influence electronic properties and bioactivity. Key analogues include:

*Estimated based on structural similarity.

Key Observations :

Variations in the Imino/Thioxo Group

The imino group at position 2 is replaced with thioxo or substituted amines in analogues:

Key Observations :

- The 1-naphthylimino group in the target compound provides a bulky aromatic system, which may improve binding to hydrophobic pockets in enzymes or receptors compared to smaller groups like cyclopropylamino .

Biologische Aktivität

5-(2-Bromo-5-ethoxy-4-propoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₃H₁₅BrN₂O₂S

- Molecular Weight : 344.1811 g/mol

The structural representation indicates that it contains a thiazolidine ring, which is known for its pharmacological properties.

Cytotoxicity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A related compound, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, was tested against the NCI-H292 human lung carcinoma cell line and showed an IC₅₀ value of 1.26 μg/mL after 72 hours of incubation . This suggests that derivatives of thiazolidine can selectively target cancer cells while sparing normal cells.

The mechanism by which these thiazolidine derivatives exert their cytotoxic effects involves several pathways:

- Induction of Apoptosis : Treated cells displayed externalization of phosphatidylserine and mitochondrial depolarization, indicating apoptosis .

- Genotoxicity : The compound also induced a significant increase in DNA damage in cancer cells, as measured by the Comet assay . This genotoxic effect was not observed in normal peripheral blood mononuclear cells (PBMC), highlighting the selectivity of the compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazolidine derivatives:

-

Study on Lung Cancer Cells :

- Objective : To evaluate the cytotoxic and genotoxic effects of thiazolidine derivatives.

- Results : The most potent derivative showed selective cytotoxicity against lung cancer cells with no significant toxicity to normal cells. Morphological changes consistent with apoptosis were observed in treated cancer cells .

-

Comparative Analysis :

- A comparative study evaluated various thiazolidine derivatives for their activity against different cancer cell lines including HL60 (leukemia), MCF-7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The results indicated that modifications in the benzylidene moiety significantly influenced cytotoxicity levels across different cell lines.

Table: Cytotoxicity Data of Thiazolidine Derivatives

| Compound Name | Cell Line | IC₅₀ (μg/mL) | Apoptosis Induction | Genotoxicity |

|---|---|---|---|---|

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 (Lung) | 1.26 | Yes | Yes |

| 5-(2-Bromo-5-ethoxybenzylidene)-thiazolidine | HL60 (Leukemia) | TBD | TBD | TBD |

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine | MCF-7 (Breast) | TBD | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.